![molecular formula C13H18N2O4S B13517061 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid: is a fascinating compound with a complex structure. Its IUPAC name is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)thiazole-4-carboxylic acid . Let’s break it down:
Pyrrolidine: The pyrrolidine ring contributes to the compound’s cyclic structure.
Thiazole: The thiazole ring adds aromaticity and heteroatoms (sulfur and nitrogen).
Carboxylic Acid: The carboxylic acid functional group imparts acidity and reactivity.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following:
Protection of Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Thiazole Formation: The Boc-protected pyrrolidine reacts with a thiazole derivative to form the thiazole ring.
Deprotection: Removal of the Boc group yields the final compound.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and cost-effectiveness is crucial.
化学反応の分析
Reactions::
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the thiazole ring.
Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction may occur.
Hydrochloric acid (HCl): Used for hydrolysis.
Sodium hydroxide (NaOH): Also used for hydrolysis.
Nucleophiles: Used for substitution reactions.
Oxidizing/Reducing Agents: For redox reactions.
Major Products:: The major products depend on reaction conditions and starting materials. Hydrolysis yields the carboxylic acid, while substitution reactions lead to various derivatives.
科学的研究の応用
This compound finds applications in diverse fields:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Industry: May serve as a precursor for other compounds.
作用機序
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
Remember, scientific exploration continues, and new insights may emerge.
特性
分子式 |
C13H18N2O4S |
|---|---|
分子量 |
298.36 g/mol |
IUPAC名 |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-5-4-8(6-15)10-14-9(7-20-10)11(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
InChIキー |
CZLNETIIELELSB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride](/img/structure/B13516991.png)

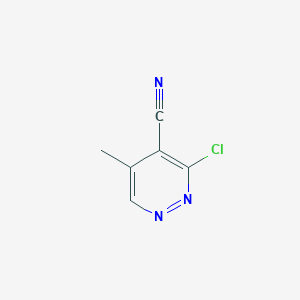
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
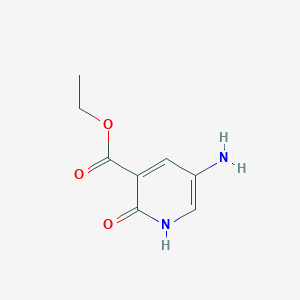
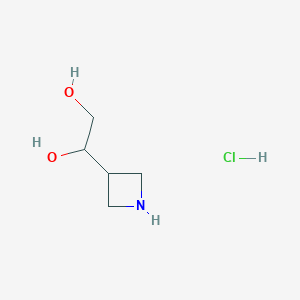
![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)
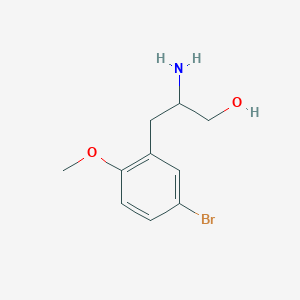
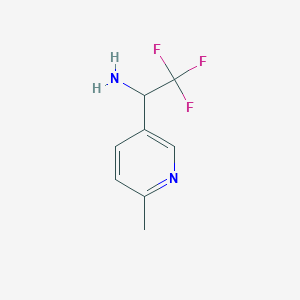
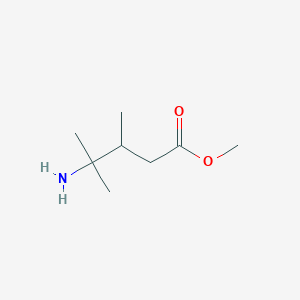
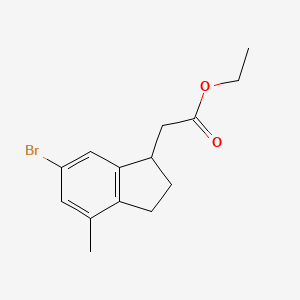
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
